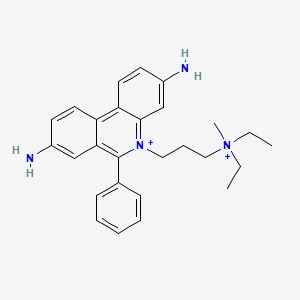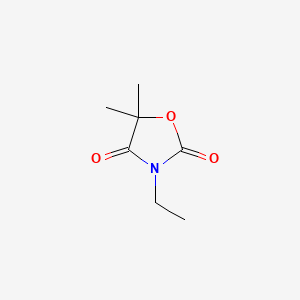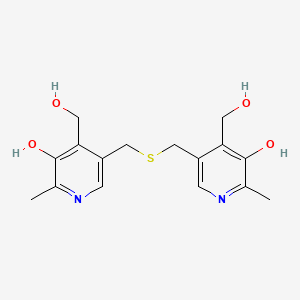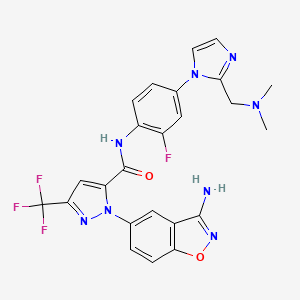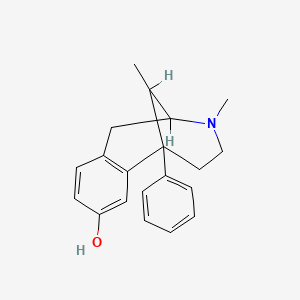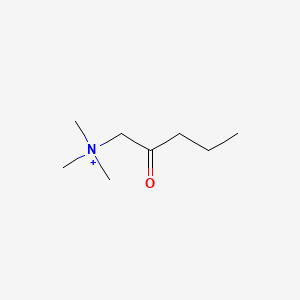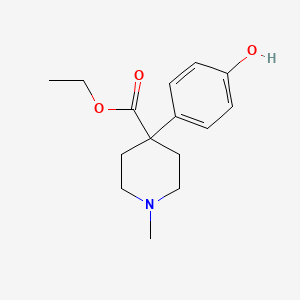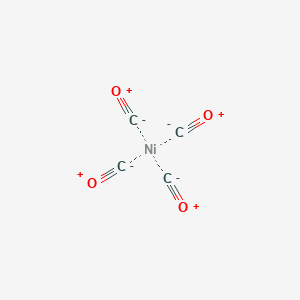
Nickel tetracarbonyl
概要
説明
Nickel tetracarbonyl, also known as tetracarbonylnickel, is a nickel(0) organometallic compound with the chemical formula Ni(CO)₄. This colorless liquid is the principal carbonyl of nickel and is known for its high toxicity and volatility. It was first discovered by Ludwig Mond in 1890 and is primarily used in the Mond process for producing high-purity nickel .
科学的研究の応用
Nickel tetracarbonyl has several applications in scientific research and industry:
作用機序
Safety and Hazards
Nickel Tetracarbonyl is classified as an extremely hazardous substance . It is a potential occupational carcinogen and may be fatal if absorbed through the skin or inhaled due to its high volatility . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .
将来の方向性
Recent research has employed ultrafast mid-infrared transient absorption spectroscopy to probe the rapid loss of carbonyl ligands from gas-phase nickel tetracarbonyl following ultraviolet photoexcitation . This research suggests the presence of a parallel, concerted dissociation mechanism to produce nickel dicarbonyl in a triplet excited state, which likely dissociates to nickel monocarbonyl . This could open up new avenues for the use of this compound in various applications.
準備方法
Synthetic Routes and Reaction Conditions: Nickel tetracarbonyl is synthesized by the direct reaction of nickel metal with carbon monoxide. The reaction typically occurs at temperatures between 50°C and 60°C and under a pressure of 1-2 atmospheres of carbon monoxide:
Ni+4CO→Ni(CO)4
Industrial Production Methods: In industrial settings, this compound is produced through the Mond process. This process involves the following steps:
- Nickel oxide is reduced to nickel metal using hydrogen gas.
- The nickel metal is then reacted with carbon monoxide to form this compound.
- The this compound is decomposed at higher temperatures to yield high-purity nickel and carbon monoxide .
Types of Reactions:
- this compound can be oxidized by halogens such as chlorine to form nickel chloride and carbon monoxide:
Oxidation: Ni(CO)4+2Cl2→NiCl2+4CO
this compound can be reduced to nickel metal by heating:Reduction: Ni(CO)4→Ni+4CO
Substitution: this compound can undergo substitution reactions with alkyl and aryl halides to form carbonylated organic products.
Common Reagents and Conditions:
Oxidation: Halogens (e.g., chlorine) under ambient conditions.
Reduction: Heating in the absence of air.
Substitution: Alkyl and aryl halides under mild conditions.
Major Products Formed:
Oxidation: Nickel chloride and carbon monoxide.
Reduction: Nickel metal and carbon monoxide.
Substitution: Carbonylated organic products.
類似化合物との比較
Nickel tetracarbonyl is unique among metal carbonyls due to its high volatility and toxicity. Similar compounds include:
- Chromium hexacarbonyl (Cr(CO)₆)
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Tungsten hexacarbonyl (W(CO)₆)
- Iron pentacarbonyl (Fe(CO)₅)
These compounds share similar properties, such as being metal carbonyls, but differ in their metal centers and the number of carbon monoxide ligands. This compound is distinct due to its use in the Mond process and its high volatility .
特性
CAS番号 |
13463-39-3 |
|---|---|
分子式 |
C4NiO4 |
分子量 |
170.73 g/mol |
IUPAC名 |
carbon monoxide;nickel |
InChI |
InChI=1S/4CO.Ni/c4*1-2; |
InChIキー |
AWDHUGLHGCVIEG-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |
沸点 |
43 °C |
密度 |
Relative density (water = 1): 1.3 |
melting_point |
-25 °C |
| 13463-39-3 | |
物理的記述 |
VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |
溶解性 |
Solubility in water, g/l at 20 °C: 0.02 (practically insoluble) |
同義語 |
nickel carbonyl nickel tetracarbonyl |
蒸気密度 |
Relative vapor density (air = 1): 5.9 |
蒸気圧 |
Vapor pressure, kPa at 25.8 °C: 53 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




















試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


